molecular formula C23H38O5 B571121 2-(14,15-Epoxyeicosatrienoyl) Glycerol CAS No. 848667-56-1

2-(14,15-Epoxyeicosatrienoyl) Glycerol

Cat. No.: B571121
CAS No.: 848667-56-1
M. Wt: 394.5
InChI Key: LPMVKZXODWQHGJ-ILYOTBPNSA-N
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Biochemical Analysis

Biochemical Properties

2-(14,15-Epoxyeicosatrienoyl) Glycerol interacts with various enzymes and proteins. It is a product of the metabolism of 2-Arachidonoyl glycerol (2-AG) by CYP450 enzymes in the kidney . It can increase DNA synthesis in LLCPKcl4 cells at concentrations as low as 100 nM and double cell proliferation rates at 1 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing DNA synthesis in renal epithelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It activates the metalloprotease ADAM17, which cleaves proTGF-α and releases TGF-α as a ligand that initiates the EGFR-ERK signaling pathway .

Metabolic Pathways

This compound is involved in the metabolic pathways of 2-Arachidonoyl glycerol (2-AG), a process mediated by CYP450 enzymes .

Chemical Reactions Analysis

2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include hydroxylated and diol derivatives .

Comparison with Similar Compounds

2-(14,15-Epoxyeicosatrienoyl) Glycerol is structurally related to other epoxyeicosatrienoic acids (EETs), such as:

The uniqueness of this compound lies in its potent mitogenic activity and its ability to activate different metalloproteinases and release various EGFR ligands .

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMVKZXODWQHGJ-ILYOTBPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118996
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(14,15-Epoxyeicosatrienoyl) Glycerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

848667-56-1
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848667-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(14,15-Epoxyeicosatrienoyl) Glycerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: How does 2-(14,15-Epoxyeicosatrienoyl) Glycerol exert its biological effects?

A1: this compound (2-14,15-EG) exhibits mitogenic activity in renal proximal tubule cells. This effect is mediated through the activation of the enzyme ADAM17, a member of the ADAM family of metalloproteinases. ADAM17 cleaves membrane-bound transforming growth factor alpha (proTGF-α), releasing soluble TGF-α. This soluble TGF-α then acts as a ligand, binding to and activating the epidermal growth factor receptor (EGFR), ultimately leading to cell proliferation.

Q2: What is the relationship between this compound and the endocannabinoid system?

A2: Research indicates that both 2-14,15-EG and its regioisomer, 2-(11,12-epoxyeicosatrienoyl)glycerol (2-11,12-EG), can activate both cannabinoid receptor subtypes, CB1 and CB2, with high affinity. This activation triggers biological responses in cells expressing these receptors and even in living organisms. Notably, the precursor molecules, arachidonic acid and epoxyeicosatrienoic acids, do not activate CB1 or CB2 receptors. This suggests a potential functional link between the cytochrome P450 enzyme system and the endocannabinoid system, with 2-14,15-EG and 2-11,12-EG acting as potential endocannabinoids.

Q3: Does the metabolic product of this compound, 14,15-Dihydroxyeicosatrienoic acid, have any biological activity?

A3: Yes, 14,15-Dihydroxyeicosatrienoic acid (14,15-DHET), formed from 14,15-Epoxyeicosatrienoic acid (14,15-EET) by soluble epoxide hydrolase (SEH), acts as an activator of peroxisome proliferator-activated receptor-alpha (PPARα). [2], [3], [4] Studies show 14,15-DHET significantly increases PPARα-mediated luciferase activity in a dose-dependent manner. [2], [3], [4] This activation of PPARα, a nuclear receptor involved in lipid metabolism and inflammation, suggests a potential role for 14,15-DHET in related physiological processes. [2], [3], [4]

Q4: How does the signaling mechanism of this compound differ from that of the structurally related 14,15-EET?

A4: While both 2-14,15-EG and 14,15-EET can stimulate cell proliferation via EGFR activation, they achieve this through different mechanisms. 2-14,15-EG activates ADAM17, which releases soluble TGF-α, ultimately leading to EGFR activation. In contrast, 14,15-EET activates ADAM9, another ADAM family member, leading to the release of soluble heparin-binding EGF-like growth factor. This highlights the specific activation profiles of these related lipid mediators, leading to distinct downstream signaling events despite sharing a common endpoint.

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